cis-Methylisoeugenol

Toxicology Safety Pharmacology Regulatory Science

Procure high-purity cis-Methylisoeugenol for research that demands isomer-specificity. This compound's distinct stereochemistry results in a ~9-fold difference in acute ip toxicity compared to its trans counterpart and selectively activates non-canonical olfactory pathways. Substitution with mixtures or the trans isomer compromises toxicological profiling and neurobiology studies. Choose this pure cis standard to ensure experimental reproducibility, regulatory data accuracy, and valid pharmacological results in antifungal or pest management research.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 6379-72-2
Cat. No. B143332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Methylisoeugenol
CAS6379-72-2
Synonymsisomethyleugenol
isomethyleugenol, (E)-isomer
isomethyleugenol, (Z)-isomer
methyl isoeugenol
methylisoeugenol
trans-isomethyleugenol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4-
InChIKeyNNWHUJCUHAELCL-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil
SolubilityInsoluble in glycerine and propylene glycol;  soluble in most fixed oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-Methylisoeugenol (CAS 6379-72-2) Procurement Guide: Chemical Identity and Baseline Specifications


cis-Methylisoeugenol is a phenylpropanoid compound and the methyl ether derivative of isoeugenol, belonging to the dimethoxybenzene class of organic chemicals [1]. It is one of two geometric isomers (alongside trans-Methylisoeugenol) arising from the double bond in the propenyl side chain [2]. The compound is found in nature as a constituent of essential oils from various plant species, including Acorus calamus and Myristica fragrans [3][4]. While commercial samples are often specified as mixtures, the pure cis isomer possesses distinct physical, olfactory, and biological properties that differentiate it from its trans counterpart and other eugenol analogs .

Why cis-Methylisoeugenol (CAS 6379-72-2) Cannot Be Casually Substituted with Generic Methylisoeugenol Mixtures or Related Eugenol Analogs


Generic substitution of cis-Methylisoeugenol with trans-Methylisoeugenol, isomeric mixtures, or related eugenol derivatives (e.g., methyl eugenol, isoeugenol) is scientifically unjustified for research and industrial applications. The cis and trans isomers exhibit distinct physicochemical properties, including melting point (70°C for cis vs. liquid for trans at standard conditions) [1], which directly impact formulation and analytical protocols. Furthermore, stereochemistry critically determines biological activity; for instance, the acute intraperitoneal toxicity in mice differs by approximately two orders of magnitude between the cis (0.5 g/kg) and trans (4.35 g/kg) isomers [2]. Similarly, insect behavioral responses, olfactory receptor activation profiles, and antifungal efficacy are all highly sensitive to the specific stereochemistry and functional group arrangement of the molecule [3][4][5]. Relying on undefined mixtures or incorrect isomers introduces uncontrolled variability that compromises experimental reproducibility and regulatory compliance.

cis-Methylisoeugenol (CAS 6379-72-2): Quantitative Evidence of Differential Performance for Scientific Selection


Acute Toxicity Differential: cis-Methylisoeugenol vs. trans-Methylisoeugenol

The acute intraperitoneal (ip) toxicity of cis-Methylisoeugenol is markedly higher than that of its trans isomer. A head-to-head comparison in mice reported an ip LD50 of 0.5 g/kg for the cis isomer, compared to 4.35 g/kg for the trans isomer [1]. This represents a nearly 9-fold difference in acute lethality.

Toxicology Safety Pharmacology Regulatory Science

Insect Attraction: Methylisoeugenol vs. Methyl Eugenol (ME) in Tephritid Fruit Flies

In field trials targeting the cucurbit pest Zeugodacus diversus, Methylisoeugenol demonstrated significantly greater attractiveness than the industry standard lure, methyl eugenol (ME). Methylisoeugenol attracted 23.58 flies/trap/day (FTD), compared to 0.48 FTD for ME [1]. This translates to a 49-fold increase in capture rate.

Entomology Pest Management Semiochemicals Behavioral Ecology

Antifungal Activity: Methylisoeugenol vs. Dermatophyte Mycelial Growth

Methyl isoeugenol demonstrated potent antifungal activity against dermatophytes. At a concentration of 100 µg/mL, it achieved complete (100%) inhibition of radial mycelial growth for three Trichophyton species (T. rubrum, T. mentagrophytes, T. tonsurans) after 20 days of treatment [1]. While eugenol also showed antifungal properties (MICs 62.5-500 µg/mL), methyl isoeugenol exhibited a robust, long-term growth suppression effect.

Antifungal Discovery Medical Mycology Natural Products Microbiology

Olfactory Signaling: Methylisoeugenol Activates a Unique Non-Canonical Pathway

Methylisoeugenol (MIEG) has been identified as a ligand that selectively triggers a non-canonical, Gnao-mediated signaling pathway in murine olfactory sensory neurons (OSNs) expressing the Olfr73 receptor [1]. This pathway leads to Cl(-) efflux and depolarization, independent of the canonical cAMP cascade. This ligand-selective behavior distinguishes MIEG from other Olfr73 agonists that primarily act through the standard pathway.

Olfactory Neuroscience Receptor Pharmacology Signal Transduction Chemosensory Biology

Best-Fit Research and Industrial Applications for cis-Methylisoeugenol (CAS 6379-72-2) Based on Quantitative Evidence


Species-Specific Insect Monitoring and Control Programs

Based on the 49-fold greater attraction of Methylisoeugenol compared to methyl eugenol for Zeugodacus diversus [4], this compound should be prioritized for developing lures and traps targeting this and potentially other weakly-responding tephritid fruit fly species. Its use is justified in agricultural biosecurity and pest management protocols where conventional lures are ineffective.

Investigative Toxicology and Safety Pharmacology Studies

Given the nearly 9-fold difference in acute ip toxicity between the cis and trans isomers of Methylisoeugenol [4], pure cis-Methylisoeugenol is an essential reference standard for toxicology research. It is critical for studies investigating structure-toxicity relationships among phenylpropanoids and for establishing accurate safety profiles for regulatory submissions, where isomer-specific data is paramount.

Neuroscience Research on Olfactory Signal Transduction

The unique property of Methylisoeugenol as a ligand that selectively activates a non-canonical, Gnao-mediated signaling pathway in Olfr73-expressing OSNs [4] makes it a valuable chemical probe. It is specifically suited for basic research aimed at understanding the diversity of olfactory coding mechanisms and the molecular pharmacology of odorant receptors, distinguishing it from compounds that only activate the canonical cAMP pathway.

Lead Optimization in Antifungal Drug Discovery

The demonstrated ability of methylisoeugenol to completely inhibit (100%) radial mycelial growth of Trichophyton dermatophytes at 100 µg/mL over 20 days [4] supports its use as a validated starting point for medicinal chemistry campaigns. It is a specific candidate for the semi-synthesis of novel antifungal agents, particularly those targeting persistent dermatophyte infections, due to its robust and long-lasting growth suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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